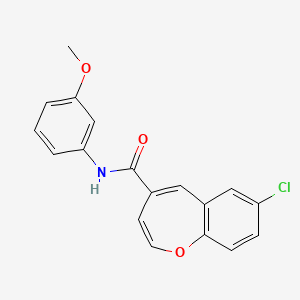
7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit glycogen synthase kinase-3 (this compound), which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. This compound has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer.
Mechanism of Action
The mechanism of action of 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide involves the inhibition of this compound, which is a serine/threonine kinase that regulates various signaling pathways. This compound is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. Inhibition of this compound by this compound leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit this compound activity in vitro and in vivo, leading to the activation of various downstream signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of disease.
Advantages and Limitations for Lab Experiments
The advantages of using 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide in lab experiments include its specificity for this compound, its ability to activate downstream signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.
Future Directions
There are several future directions for research on 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide. One direction is to explore its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. Another direction is to investigate its potential off-target effects and toxicity in various animal models. Finally, future research could focus on developing more potent and selective this compound inhibitors based on the structure of this compound.
Synthesis Methods
The synthesis of 7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide involves the reaction of 3-methoxyaniline with 2-chlorobenzoyl chloride in the presence of a base, followed by cyclization with potassium carbonate and 4-bromo-2-fluoroaniline. The final product is purified by recrystallization and characterized by various spectroscopic techniques.
properties
IUPAC Name |
7-chloro-N-(3-methoxyphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-16-4-2-3-15(11-16)20-18(21)12-7-8-23-17-6-5-14(19)10-13(17)9-12/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNKPQKZBSLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Methoxyphenyl)isoxazol-5-yl]methylamine](/img/structure/B2899955.png)
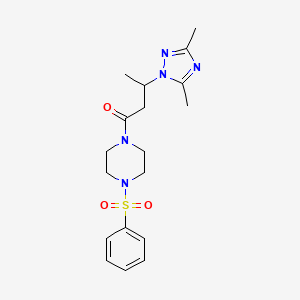
![Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate](/img/structure/B2899957.png)
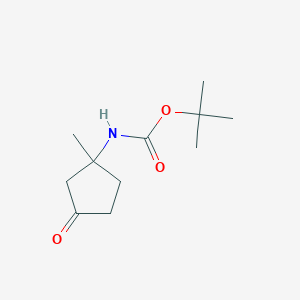
![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899963.png)
![2-Chloro-N-[2-(2-methylpyrazol-3-yl)ethyl]propanamide](/img/structure/B2899966.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2899967.png)
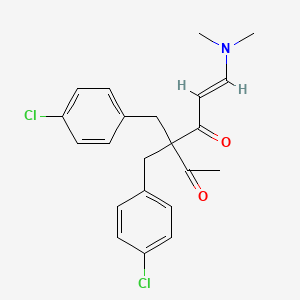
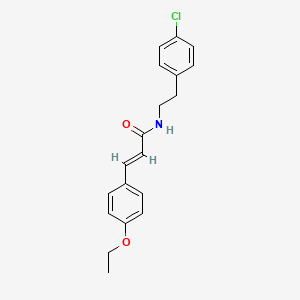

![2-[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2899972.png)
![2-amino-N-cyclohexyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2899975.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2899976.png)